1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid is a complex organic compound featuring a cyclobutane ring, a naphthalene moiety, and multiple amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides . This method allows for the site-selective arylation of polycyclic aromatic hydrocarbons, which is crucial for constructing the naphthalene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize reaction conditions and yield. The specific methods can vary depending on the desired purity and application of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The naphthalene moiety can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution typically requires reagents like halogens or nitro groups and catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthalene moiety can yield naphthoquinones, while reduction of the amide groups can produce corresponding amines.
Scientific Research Applications
1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the production of advanced materials with specific structural and functional properties.
Mechanism of Action
The mechanism of action of 1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The amide linkages may also interact with proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene moiety and amide linkages but differ in the specific substituents and overall structure.
Cyclobutane-containing compounds: These include various cyclobutane derivatives used in medicinal chemistry and materials science.
Uniqueness
1-[3-(Naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a naphthalene moiety, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
1-[3-(naphthalene-2-carbonylamino)propanoylamino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-16(21-19(18(24)25)9-3-10-19)8-11-20-17(23)15-7-6-13-4-1-2-5-14(13)12-15/h1-2,4-7,12H,3,8-11H2,(H,20,23)(H,21,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCTOCLTDBDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)CCNC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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